molecular formula C17H17N5O2 B11341904 2-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

2-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11341904
M. Wt: 323.35 g/mol
InChI Key: ABATYSOMNVIRCI-UHFFFAOYSA-N
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Description

2-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a tetrazole ring and a propoxy group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile compound under acidic conditions.

    Attachment of the Propoxy Group: The propoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with a propyl halide in the presence of a base.

    Formation of the Benzamide Core: The final step involves the coupling of the tetrazole-substituted phenyl compound with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the benzamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the aromatic rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzamide core are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: This compound shares a similar tetrazole ring structure but differs in the substitution pattern and functional groups.

    PHENYL BORONIC ACID DERIVATIVES: These compounds have similar aromatic structures and are used in similar applications, such as organic synthesis and medicinal chemistry.

Uniqueness

2-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

2-propoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C17H17N5O2/c1-2-11-24-16-6-4-3-5-15(16)17(23)19-13-7-9-14(10-8-13)22-12-18-20-21-22/h3-10,12H,2,11H2,1H3,(H,19,23)

InChI Key

ABATYSOMNVIRCI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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